2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, 2-(piperidin-3-ylmethoxy)pyrazine hydrochloride , reflects its structural components:
- A pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4).
- A piperidine moiety (a six-membered saturated heterocycle with one nitrogen atom) attached via a methoxy group at position 2 of the pyrazine ring.
- A hydrochloride salt form, enhancing solubility and stability for experimental applications.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1185309-79-8 | |
| Molecular Formula | $$ \text{C}{10}\text{H}{16}\text{ClN}_{3}\text{O} $$ | |
| Molecular Weight | 229.71 g/mol | |
| SMILES | $$ \text{C1CC(CNC1)COC2=NC=CN=C2.Cl} $$ |
The compound’s planar pyrazine ring and flexible piperidine group enable diverse intermolecular interactions, making it adaptable for binding to biological targets or metal catalysts.
Historical Context of Piperidine-Pyrazine Hybrid Compounds
The synthesis of piperidine-pyrazine hybrids traces back to advancements in heterocyclic chemistry during the late 19th and early 20th centuries:
- Pyrazine Synthesis : The Staedel–Rugheimer method (1876) enabled pyrazine derivatives via condensation of α-chloroketones with ammonia, laying the groundwork for functionalized pyrazines.
- Piperidine Production : Industrial methods, such as hydrogenation of pyridine (discovered in the 1930s), made piperidine derivatives widely accessible.
- Hybridization Trends : By the 2000s, combining pyrazine’s aromaticity with piperidine’s conformational flexibility became a strategy to optimize pharmacokinetic properties in drug candidates.
Milestones in Hybrid Development:
These innovations underscored the value of merging aromatic and saturated heterocycles for tailored molecular properties.
Significance in Heterocyclic Chemistry Research
As a bifunctional heterocycle, 2-(piperidin-3-ylmethoxy)-pyrazine hydrochloride exemplifies three key research themes:
Drug Discovery Applications
- Kinase Inhibition : Pyrazine-piperidine hybrids are explored as ATP-competitive kinase inhibitors due to pyrazine’s ability to mimic purine interactions.
- Antimicrobial Activity : Structural analogs demonstrate activity against bacterial pathogens by disrupting cell membrane integrity.
- Neuroprotective Effects : Hybrids modulate neurotransmitter receptors (e.g., acetylcholine esterase), offering routes for treating neurodegenerative diseases.
Catalytic and Material Science
Structural Diversity in Hybrids
Variations in substitution patterns yield distinct pharmacological profiles:
This structural tunability underscores the compound’s centrality in rational drug design and catalyst development.
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10;/h4-5,7,9,11H,1-3,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDCDVFWYNMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671558 | |
| Record name | 2-[(Piperidin-3-yl)methoxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-79-8 | |
| Record name | 2-[(Piperidin-3-yl)methoxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including case studies, mechanisms of action, and comparative analyses with similar compounds.
- Molecular Formula : C10H14ClN3O
- Molecular Weight : 229.69 g/mol
- CAS Number : 1185309-79-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act on histamine receptors and sigma receptors, which are implicated in pain modulation and neuroprotection.
Key Mechanisms:
- Histamine H3 Receptor Modulation : The compound demonstrates affinity for the histamine H3 receptor, influencing neurotransmitter release and potentially offering analgesic effects in nociceptive and neuropathic pain models .
- Sigma Receptor Interaction : Its interaction with sigma receptors suggests a role in neuroprotection and modulation of pain pathways .
- Anti-inflammatory Properties : The compound is believed to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects observed in various assays .
1. Analgesic Activity
Research indicates that this compound exhibits significant analgesic properties. In vivo studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential for therapeutic use in pain management .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of bacterial strains, including E. coli and S. aureus. Its structure enhances its ability to penetrate bacterial membranes, thus inhibiting growth effectively .
3. Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazine derivatives, including this compound, against viruses such as Zika virus. The mechanism involves inhibition of viral proteases, which are critical for viral replication .
Case Study 1: Analgesic Efficacy
In a controlled study involving rodent models, the administration of this compound resulted in a statistically significant reduction in pain behavior compared to control groups. The compound was administered at varying doses, with optimal analgesic effects observed at a dose of 10 mg/kg .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using standard strains of bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating strong antibacterial activity that warrants further exploration for therapeutic applications .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazine core with a piperidine substituent, which enhances its biological activity. The molecular formula is CHClNO, and it exists as a hydrochloride salt, improving its solubility and stability in aqueous environments.
Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of pyrazine, including 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride, exhibit significant activity against various cancer cell lines. Inhibitors targeting lysine-specific demethylase 1 (LSD1), for instance, have been developed from similar piperidine-pyrazine structures, demonstrating potential in cancer therapy .
- Kinase Inhibition : The compound is being studied for its ability to inhibit specific kinases involved in signal transduction pathways associated with cancer cell proliferation. Its mechanism involves binding to the active sites of these enzymes, thus blocking their activity .
Neuropharmacology
- Cognitive Enhancement : Some studies suggest that piperidine derivatives can enhance cognitive functions by modulating neurotransmitter systems. The specific interactions of this compound with nicotinic acetylcholine receptors are under investigation for their potential to improve memory and learning processes.
Antimicrobial Properties
- Broad Spectrum Activity : Preliminary studies show that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics. Its effectiveness against resistant strains is particularly noteworthy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazine-Piperidine Derivatives
Key Findings from Comparative Analysis
Impact of Substitution Position on Piperidine
- 3-ylmethoxy vs. 4-yloxy : The position of the piperidine substituent significantly affects target binding. For example, 2-(piperidin-4-yloxy)pyrazine (53) serves as a key intermediate in synthesizing sulfonamide inhibitors targeting enzymes like LSD1 , whereas 3-ylmethoxy analogs are explored for antimicrobial activity .
- Methylene vs.
Role of Heterocyclic Core
- Pyrazine vs. Pyridine : Replacing pyrazine with pyridine (e.g., 3-(piperidin-4-ylmethoxy)pyridine) enhances LSD1 inhibitory potency, likely due to improved π-π stacking interactions with the enzyme’s active site .
- Chlorinated Pyrazines : Chloro-substituted derivatives (e.g., 2-chloro-6-(piperidin-3-ylmethoxy)pyrazine HCl) are valuable intermediates for further functionalization, such as cyanations or cross-coupling reactions .
Preparation Methods
Synthetic Route for (R)-3-Amino Piperidine Hydrochloride (Key Intermediate)
A representative industrially viable method is described in patent CN103864674A, which outlines a five-step synthesis starting from D-glutamic acid:
| Step | Reaction Description | Key Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Hydroxyl esterification and Boc protection | D-glutamic acid, methanol, thionyl chloride, Boc2O, triethylamine; temperature controlled below 30°C | High conversion (>95%), yield ~99% |
| 2 | Ester reduction | Not specified in detail | Efficient reduction step |
| 3 | Hydroxyl activation | Activation to mesylate or tosylate intermediates | Facilitates cyclization |
| 4 | Cyclization | Intramolecular ring closure to form piperidine | Formation of (R)-3-t-butoxycarbonylamino piperidine |
| 5 | Boc deprotection and conversion to hydrochloride salt | Treatment with HCl in methanol, temperature ~30°C, reaction time ~10 h | Product isolated as (R)-3-amino piperidine dihydrochloride, suitable for scale-up |
This method is noted for its short synthetic route, cost-effectiveness, and suitability for industrial production.
Coupling of Piperidin-3-ylmethoxy Group to Pyrazine Core
The formation of 2-(Piperidin-3-ylmethoxy)-pyrazine involves the nucleophilic substitution of a suitable pyrazine derivative by the piperidin-3-ylmethoxy moiety.
General Strategy
- The pyrazine nucleus is typically functionalized with a leaving group (e.g., halide or activated ether).
- The piperidin-3-ylmethanol or its derivative acts as a nucleophile, attacking the electrophilic carbon on the pyrazine ring to form the methoxy linkage.
- The reaction is often conducted under basic or neutral conditions to avoid decomposition of sensitive groups.
- The final product is isolated as the hydrochloride salt to enhance stability and crystallinity.
Representative Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | Polar aprotic solvents (e.g., dimethylformamide) |
| Temperature | Ambient to 60°C |
| Base | Triethylamine or potassium carbonate |
| Reaction Time | 4–12 hours |
| Work-up | Acidification with HCl to form hydrochloride salt |
| Purification | Extraction, crystallization, vacuum drying |
These conditions are adapted from related pyrazine-piperidine derivatives synthesis described in patent WO2012123312A1 and similar literature.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Key Reagents/Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | N-tertbutyloxycarbonyl-D-glutamic acid dimethyl ester | Esterification & Boc protection | D-glutamic acid, MeOH, SOCl2, Boc2O, TEA; <30°C | >95% conversion, ~99% yield |
| 2 | (R)-2-tertbutyloxycarbonyl-1,5-pentanediol derivative | Reduction | Not detailed | Efficient step |
| 3 | Activated hydroxyl intermediate (e.g., mesylate) | Activation | Mesyl chloride or tosyl chloride | Enables cyclization |
| 4 | (R)-3-t-butoxycarbonylamino piperidine | Cyclization | Intramolecular ring closure | Formation of piperidine ring |
| 5 | (R)-3-amino piperidine dihydrochloride | Deprotection & salt formation | HCl in MeOH, 30°C, 10 h | Industrially scalable, pure product |
| 6 | 2-(Piperidin-3-ylmethoxy)-pyrazine hydrochloride | Nucleophilic substitution | Pyrazine halide, piperidin-3-ylmethanol, base, 25–60°C | Final compound, isolated as HCl salt |
Research Findings and Analysis
- The use of D-glutamic acid as a chiral starting material ensures stereochemical control in the piperidine ring formation, crucial for biological activity.
- The Boc protection strategy allows selective functional group manipulation and improves intermediate stability.
- Hydroxyl activation via mesylation or tosylation is a reliable method to enable intramolecular cyclization.
- The final deprotection and conversion to hydrochloride salt yield a crystalline, stable compound suitable for pharmaceutical applications.
- Coupling to the pyrazine core is generally high-yielding under mild conditions, preserving the integrity of both heterocyclic systems.
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm substitution patterns on pyrazine and piperidine moieties.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation pathways.
- HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) for purity assessment .
How can researchers resolve discrepancies in reaction yields when using different solvents?
Advanced Research Question
Yields vary due to solvent-dependent acid-base equilibria. For example:
- DMSO : Promotes dissociation of the hydrochloride into free base, facilitating aryl radical generation .
- Water : Suppresses radical formation due to protonation of intermediates.
Methodological Solution : Optimize solvent polarity and monitor reaction progress via GC-MS to identify trapped intermediates (e.g., TEMPO-adducts) .
What storage conditions are critical for maintaining the stability of this compound?
Basic Research Question
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis .
- Moisture Control : Use desiccants (silica gel) to avoid deliquescence.
- Light Sensitivity : Protect from prolonged UV/visible light exposure to prevent photodegradation .
What in vitro assays are suitable for evaluating its biological activity?
Advanced Research Question
- Receptor Binding Assays : Screen for 5-HT2C receptor modulation, given structural similarities to serotonin receptor ligands (e.g., MK212) .
- Cellular Uptake Studies : Use radiolabeled analogs to assess permeability in blood-brain barrier models.
- Cytotoxicity : MTT assays in HEK293 or neuronal cell lines to determine IC₅₀ values .
How can computational models predict its molecular interactions and dynamics?
Advanced Research Question
- Molecular Dynamics (MD) : Simulate S₁/S₂ electronic state transitions using a 24-mode Hamiltonian to model vibrational couplings .
- Density Functional Theory (DFT) : Calculate charge distribution and protonation states to explain solvent-dependent reactivity .
Tool Recommendation : MCTDH (Multiconfiguration Time-Dependent Hartree) for wave packet propagation in large systems .
What purification techniques are effective post-synthesis?
Basic Research Question
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane or DCM/methanol .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
- HPLC Prep-Scale : For isolating enantiomers or resolving closely related impurities .
What is the role of acid-base equilibrium in modulating reactivity?
Advanced Research Question
The equilibrium between free base (1a) and hydrochloride (1b) forms governs:
- Radical Generation : Protonation enhances electrophilicity, enabling aryl radical addition to pyrazine .
- Solvent Effects : Polar aprotic solvents (DMSO) shift equilibrium toward the free base, while protic solvents (water) favor protonated species .
How can statistical optimization methods improve sustained-release formulations?
Advanced Research Question
- Design of Experiments (DoE) : Apply central composite design or simplex lattice methods to optimize drug loading, excipient ratios, and release kinetics .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., polymer viscosity, pH) to achieve zero-order release profiles .
Case Study : Tetramethylpyrazine hydrochloride (TMPH) sustained-release tablets achieved 12-hour linear release using factorial design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
